

Theoretical Investigations of 4-octyl-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Octyl-3-thiosemicarbazide

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Disclaimer: Direct experimental or theoretical studies on **4-octyl-3-thiosemicarbazide** are not extensively available in the current body of scientific literature. This guide is a comprehensive compilation based on established knowledge of analogous thiosemicarbazide and thiosemicarbazone derivatives. The provided data, protocols, and pathways are representative and intended to serve as a foundational resource for future research on this specific compound.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the core structural motif -NH-CS-NH-NH₂. This class of molecules and their derivatives, thiosemicarbazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. The biological efficacy of these compounds is frequently attributed to their ability to chelate metal ions, which are often crucial for the function of various enzymes. The lipophilic octyl group in **4-octyl-3-thiosemicarbazide** is expected to influence its pharmacokinetic properties, potentially enhancing membrane permeability and cellular uptake.

Thiosemicarbazones, formed from the condensation of thiosemicarbazides with aldehydes or ketones, are particularly noted for their potential as anticancer agents. A primary mechanism of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair.^{[1][2]} By targeting RNR, these compounds can

effectively halt cell proliferation. This guide provides a theoretical framework for the study of **4-octyl-3-thiosemicarbazide**, encompassing its synthesis, characterization, and potential biological significance based on the well-documented properties of related compounds.

Data Presentation: Theoretical and Spectroscopic Data

The following tables summarize predicted and typical quantitative data for **4-octyl-3-thiosemicarbazide**, derived from computational studies and experimental data of analogous compounds.

Table 1: Predicted Molecular Properties and DFT-Calculated Parameters. Data is representative and based on typical values for similar thiosemicarbazide derivatives calculated at the B3LYP/6-311+G(d,p) level of theory.

Parameter	Predicted Value	Reference/Basis
Molecular Formula	C9H21N3S	-
Molecular Weight	203.35 g/mol	-
HOMO Energy	-5.5 to -6.0 eV	[3][4][5][6]
LUMO Energy	-0.5 to 0.0 eV	[3][4][5][6]
HOMO-LUMO Gap	5.0 to 6.0 eV	[3][4][5][6]
Dipole Moment	3.0 to 4.5 Debye	[7]

Table 2: Predicted Geometrical Parameters from DFT Calculations. Representative bond lengths and angles based on published data for similar structures.[4][8][9][10][11]

Bond/Angle	Predicted Value
C=S Bond Length	1.65 - 1.70 Å
C-N (Thioamide) Bond Lengths	1.35 - 1.40 Å
N-N Bond Length	1.40 - 1.45 Å
N-C-N Bond Angle	115 - 120°
C-N-N Bond Angle	118 - 123°
S-C-N Bond Angles	120 - 125°

Table 3: Characteristic Spectroscopic Data. Typical vibrational frequencies and chemical shifts for thiosemicarbazide derivatives.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Spectroscopic Technique	Functional Group/Proton	Characteristic Peak/Shift
FT-IR (cm ⁻¹)	N-H Stretching (NH, NH ₂)	3100 - 3400
C-H Stretching (Aliphatic)	2850 - 2960	
N-H Bending	1590 - 1650	
C=S Stretching	1200 - 1300	
¹ H NMR (ppm)	NH ₂	4.0 - 5.0 (broad s)
NH (Hydrazinic)	8.0 - 9.0 (broad s)	
NH (Thioamide)	9.5 - 10.5 (broad s)	
CH ₂ (Octyl chain)	1.2 - 1.6 (m)	
CH ₃ (Octyl chain)	0.8 - 0.9 (t)	
¹³ C NMR (ppm)	C=S	175 - 185
CH ₂ (Octyl chain)	20 - 40	
CH ₃ (Octyl chain)	~14	

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and computational analysis of **4-octyl-3-thiosemicarbazide** are presented below. These protocols are based on established procedures for similar compounds.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

This procedure outlines the reaction of octyl isothiocyanate with hydrazine hydrate.

- Materials: Octyl isothiocyanate, hydrazine hydrate (98%), ethanol, deionized water.
- Procedure:
 - In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve octyl isothiocyanate (0.1 mol) in 100 mL of ethanol.
 - To this solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.
 - After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
 - Gently reflux the mixture for an additional 1-2 hours to ensure the completion of the reaction.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
 - After completion, cool the reaction mixture in an ice bath to precipitate the product.
 - Collect the white solid product by vacuum filtration and wash with cold deionized water.
 - Recrystallize the crude product from an appropriate solvent such as ethanol or an ethanol/water mixture to obtain pure **4-octyl-3-thiosemicarbazide**.
 - Dry the purified product under vacuum.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample (1-2 mg) with spectroscopic grade KBr (100-200 mg) and pressing it into a

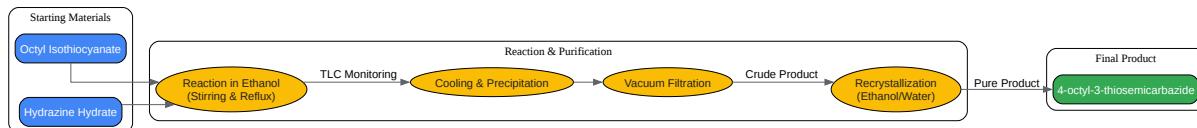
transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
 - Place the sample in the spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
 - Process the spectrum to identify the characteristic vibrational frequencies.
- Sample Preparation: Dissolve 5-10 mg of the purified **4-octyl-3-thiosemicarbazide** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum at an appropriate frequency (e.g., 400 or 500 MHz).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time should be used for quantitative analysis.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon-13 NMR spectrum.
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

- Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- A larger number of scans and a suitable relaxation delay will be required due to the lower natural abundance and longer relaxation times of ^{13}C .
- DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- Software: Gaussian, ORCA, PySCF, or other quantum chemistry software packages.
- Procedure:
 - Geometry Optimization:
 - Construct the 3D structure of **4-octyl-3-thiosemicarbazide** using a molecular modeling program.
 - Perform a full geometry optimization without any symmetry constraints.
 - A commonly used level of theory for such organic molecules is the B3LYP hybrid functional with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set.^[6]
 - Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) if studying the molecule in solution.
 - Frequency Calculation:
 - Perform a vibrational frequency calculation at the same level of theory as the optimization.
 - Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies.
 - The calculated frequencies can be compared with experimental FT-IR data (often requiring a scaling factor).
 - Electronic Property Calculation:

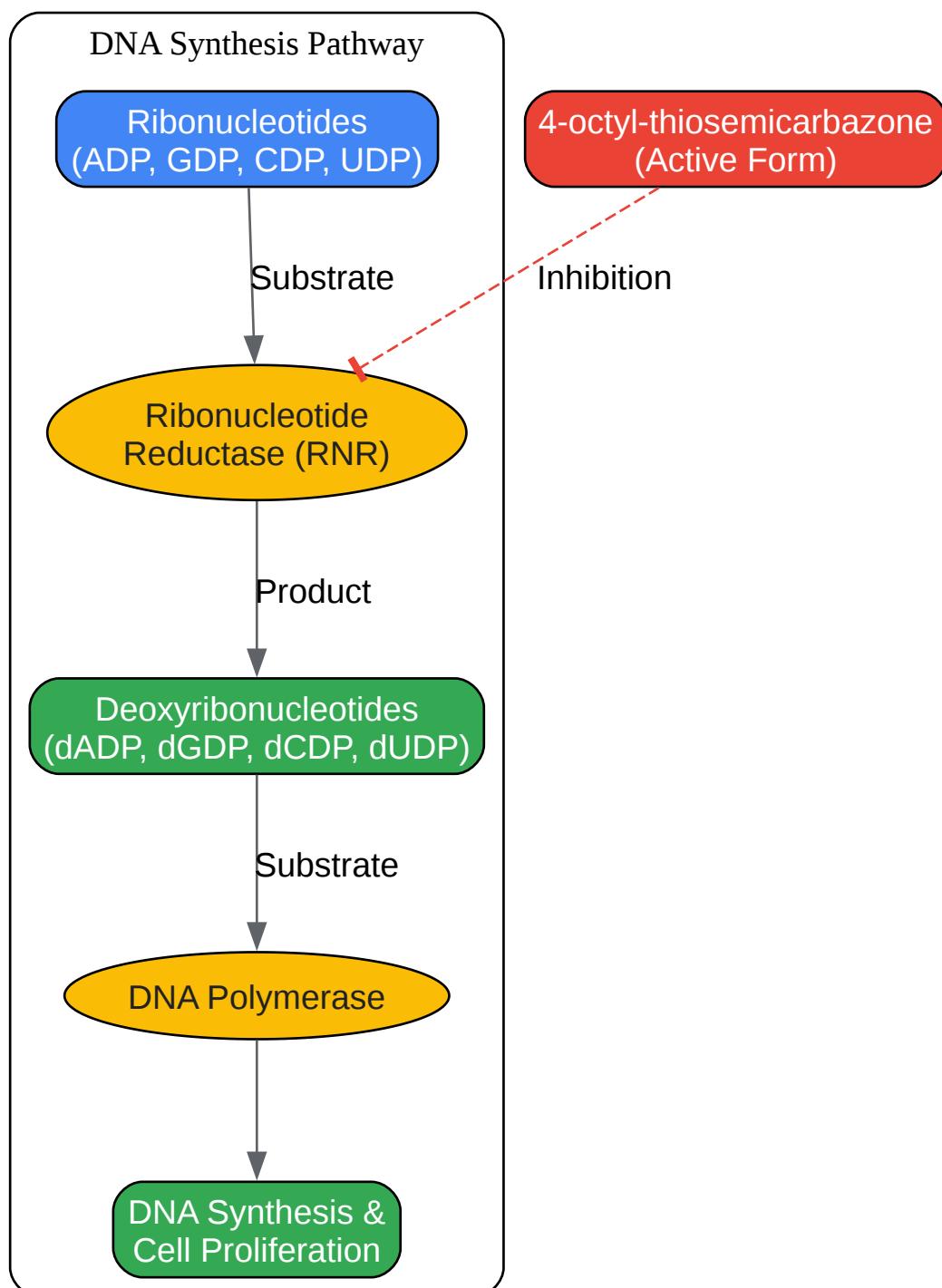
- From the optimized geometry, calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[3][19]
- Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular interactions and charge distribution.

Mandatory Visualizations



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Caption: A typical workflow for the synthesis of **4-octyl-3-thiosemicarbazide**.



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Caption: Inhibition of Ribonucleotide Reductase by a thiosemicarbazone derivative.

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